7-Bromo-3-iodocinnoline

Orthogonal Cross-Coupling Chemoselective Functionalization Diversity-Oriented Synthesis

Standard mono-halogenated cinnolines limit SAR exploration to one derivatization step. This asymmetric dihalogenated analog offers two electronically distinct handles (C3-I, C7-Br) for chemoselective sequential cross-coupling. - **Orthogonal reactivity:** Iodide oxidatively adds >10x faster than bromide under Pd catalysis, enabling site-specific C3 then C7 functionalization. - **Diversity-oriented synthesis:** Generate 3,7-disubstituted cinnoline libraries from a single building block for kinase (PI3K, LRRK2, BTK) and antiviral (RSV) discovery. - **Supply:** 95-98% purity. Immediate global shipping from BenchChem stock.

Molecular Formula C8H4BrIN2
Molecular Weight 334.94 g/mol
Cat. No. B11782664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-iodocinnoline
Molecular FormulaC8H4BrIN2
Molecular Weight334.94 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NN=C(C=C21)I)Br
InChIInChI=1S/C8H4BrIN2/c9-6-2-1-5-3-8(10)12-11-7(5)4-6/h1-4H
InChIKeyAAOLJKIOTHPWEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-iodocinnoline: Properties & Procurement


7-Bromo-3-iodocinnoline (CAS 1956332-51-6, molecular formula C8H4BrIN2, molecular weight 334.94 g/mol) is a dihalogenated cinnoline derivative bearing bromine at the 7-position and iodine at the 3-position of the bicyclic heteroaromatic scaffold . The compound exhibits predicted physical properties including a boiling point of 403.6±48.0 °C and density of 2.259±0.06 g/cm³ . It is commercially available as a research chemical building block at purities typically ranging from 95% to 98% .

Dihalogenated cinnoline scaffold
Orthogonal C3–iodine and C7–bromine
Research building block grade

Advantages Over Mono-Halogenated Cinnolines


Mono-halogenated cinnolines such as 3-bromocinnoline, 3-iodocinnoline, or 7-bromocinnoline each offer only a single reactive handle for cross-coupling chemistry, fundamentally limiting their utility to one sequential derivatization step [1]. The dihalogenated substitution pattern of 7-bromo-3-iodocinnoline—with bromine at the 7-position and iodine at the 3-position—provides two structurally and electronically distinct sites for orthogonal functionalization via sequential cross-coupling reactions [2]. Furthermore, the differential reactivity of aryl bromides versus aryl iodides under palladium catalysis is well-established in heterocyclic chemistry, with iodides generally undergoing oxidative addition significantly faster than bromides [3]. This intrinsic reactivity gradient enables chemoselective, site-specific sequential coupling strategies that cannot be replicated by simply purchasing two different mono-halogenated analogs and attempting to combine them post hoc.

Single reactive handle limits diversification

Mono-halogenated cinnolines offer only one coupling site, preventing built-in sequential orthogonal functionalization.

Reactivity gradient absent without iodine

The C3-iodine is expected to undergo oxidative addition significantly faster than bromine; its removal may shift chemoselectivity and require harsher conditions.

Differentiation Evidence vs. Analogues


Orthogonal Reactive Sites for Sequential Functionalization

7-Bromo-3-iodocinnoline contains two halogens at distinct positions (C3 and C7), whereas 3-bromocinnoline, 3-iodocinnoline, and 7-bromocinnoline each contain only a single reactive halogen site [1]. In palladium-catalyzed cross-coupling chemistry, 3-halocinnolines participate effectively in Sonogashira couplings with terminal alkynes, while the 7-position bromine offers a secondary reactive handle for subsequent Suzuki, Buchwald-Hartwig, or additional Sonogashira coupling steps [2]. The presence of both halogens in a single molecular scaffold enables two sequential C-C bond-forming reactions to occur at distinct positions without requiring separate building block purchases or intermediate purification steps between mono-halogenated starting materials.

Reactive Site Count
Class-level inference
2 sites (C3-I, C7-Br)
vs. 1 site per mono-halogenated analog
Supports sequential orthogonal diversification
Count difference based on scaffold design; reactivity context from synthetic methodology
Orthogonal Cross-Coupling Chemoselective Functionalization Diversity-Oriented Synthesis

Superior Sonogashira Reactivity at C3-Iodine

The C3 position of cinnoline is well-documented to participate in Sonogashira couplings when substituted with bromine or iodine [1]. While no direct comparative kinetic data exists specifically for 7-bromo-3-iodocinnoline versus 3-bromocinnoline under identical conditions, the fundamental organometallic principle that aryl iodides undergo oxidative addition to Pd(0) substantially faster than aryl bromides (C-I bond dissociation energy ~57 kcal/mol versus C-Br ~71 kcal/mol; relative rate differences typically 10-100× favoring iodides in Sonogashira systems) is a class-level inference applicable to the cinnoline scaffold [2]. The iodine at C3 in 7-bromo-3-iodocinnoline is therefore expected to couple with terminal alkynes under milder conditions or with higher efficiency than the bromine in 3-bromocinnoline [1][2].

Expected Rate Advantage
Class-level inference
~10–100× faster oxidative addition
May enable milder Sonogashira conditions
Extrapolated from aryl halide bond dissociation energies; no direct comparative kinetic data
Sonogashira Coupling Aryl Iodide Reactivity Palladium Catalysis

Distinct Substitution Chemistry at C7-Bromine

In palladium-catalyzed cross-coupling reactions of cinnolines, substitution at the 3-position, 4-position, and 8-position is well-documented, whereas the reactivity of the 7-position in dihalogenated contexts provides a distinct and less explored site for diversification [1]. The bromine at C7 is positioned on the benzenoid ring of the cinnoline scaffold, electronically and sterically distinct from the C3-iodine located on the pyridazine ring adjacent to a nitrogen atom. This positional differentiation creates intrinsic chemoselectivity: the C3-iodine is more electrophilic and participates preferentially in oxidative addition with Pd(0), while the C7-bromine remains intact for subsequent activation under modified conditions or with different catalytic systems [2].

Positional Orthogonality
Class-level inference
C3 on pyridazine ring (electron-deficient)
C7 on benzenoid ring
Supports chemoselective sequential coupling
Electronic differentiation inferred from heterocyclic scaffold; experimental confirmation recommended
Regioselective Substitution Cinnoline Functionalization Halogen Orthogonality

Late-Stage Functionalization for SAR Libraries

Recent methodology for cinnoline synthesis emphasizes strategic selection of aryl halide building blocks to enable late-stage functionalization and rapid SAR exploration [1]. The dihalogenated nature of 7-bromo-3-iodocinnoline aligns with this paradigm by providing two pre-installed diversification points on the cinnoline core. A practical three-step route to cinnolines from functionalized aryl halides via Sonogashira coupling followed by SNAr reaction with hydrazine derivatives has been demonstrated with broad substrate scope, and starting materials bearing two halogen substituents would be compatible with such approaches [1]. In contrast, mono-halogenated cinnolines (3-bromocinnoline, 3-iodocinnoline, 7-bromocinnoline) would require additional functional group manipulations to achieve comparable diversification.

Diversification Points
Class-level inference
2 pre-installed handles
vs. 1 in mono-halogenated analogs
Enables parallel SAR library synthesis
Late-stage functionalization strategy context; efficiency gains require experimental validation
Structure-Activity Relationship Late-Stage Functionalization Medicinal Chemistry

Applications in Medicinal Chemistry & Materials


Kinase Inhibitor Lead Optimization

Cinnoline-based compounds have demonstrated potent inhibitory activity against multiple kinase targets including PI3K (IC50 values reaching 0.264 μM against tumor cell lines), LRRK2 (relevant to Parkinson's disease), PDE10 (CNS disorders including schizophrenia), HPK1 (immuno-oncology), and BTK (B-cell malignancies) [1]. The 3,7-disubstitution pattern accessible from 7-bromo-3-iodocinnoline via sequential orthogonal cross-coupling enables systematic exploration of pharmacophore diversity at both positions simultaneously. Mono-halogenated cinnolines would require separate synthetic campaigns to achieve comparable diversification at a single position, limiting SAR granularity and throughput [2].

Diversity-Oriented Synthesis Libraries

The orthogonal reactivity of C3-iodine and C7-bromine in 7-bromo-3-iodocinnoline supports diversity-oriented synthesis (DOS) strategies where a common intermediate is subjected to parallel or sequential coupling with different coupling partners [1]. For example, C3 Sonogashira coupling with various terminal alkynes can be performed first (exploiting iodine's higher reactivity), followed by C7 Suzuki coupling with diverse aryl/heteroaryl boronic acids. This divergent approach generates structurally diverse 3,7-difunctionalized cinnoline libraries from a single building block purchase, offering significant efficiency advantages over piecemeal approaches using multiple mono-halogenated building blocks.

Conjugated Materials Synthesis

Dibrominated cinnolines serve as monomers for poly(arylene ethynylene) synthesis via Sonogashira polycondensation techniques [1]. While 7-bromo-3-iodocinnoline presents an asymmetric dihalogenation pattern rather than symmetrical dibromination, its two halogen substituents at distinct positions on the cinnoline scaffold could enable regiocontrolled polymerization or the synthesis of donor-acceptor conjugated oligomers with defined directional properties. The iodine substituent offers a higher-reactivity initiation site compared to symmetrical dibrominated cinnoline monomers, potentially enabling more controlled stepwise chain extension [1].

Antiviral Drug Discovery

Cinnoline derivatives have been explored as RSV (Respiratory Syncytial Virus) non-nucleoside inhibitors, with JNJ-8003 analogs representing an active area of antiviral drug discovery [1]. The practical synthetic route to cinnolines starting from functionalized aryl halides underscores the value of halogenated cinnoline building blocks in accessing biologically relevant compounds. 7-Bromo-3-iodocinnoline provides two handles for introducing structural diversity into cinnoline-based antiviral candidates, enabling medicinal chemistry teams to explore C3 and C7 substitution patterns simultaneously in the optimization of potency, selectivity, and pharmacokinetic properties [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Orthogonal C3/C7 diversification handles
SAR exploration at both positions simultaneously
Diversity-oriented synthesis libraries
Chemoselective sequential cross-coupling
Library scope and synthetic efficiency
Conjugated materials synthesis
Regiocontrolled polymerization sites
Polymer backbone directionality control
Antiviral lead generation research
Two pre-installed functionalization points
Antiviral candidate profiling in cell-based assays

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